molecular formula C18H16FN3O2S2 B2690975 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034412-73-0

2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2690975
CAS No.: 2034412-73-0
M. Wt: 389.46
InChI Key: XXKCSEALUBIYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16FN3O2S2 and its molecular weight is 389.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone , with CAS number 1797846-24-2 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18FN3O2S2C_{19}H_{18}FN_{3}O_{2}S_{2}, with a molecular weight of 403.5 g/mol . The presence of multiple functional groups, including a thiophene ring and an oxadiazole moiety, contributes to its diverse biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing oxadiazole and thiophene rings exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The oxadiazole derivatives are known to inhibit key cellular pathways involved in tumor growth and metastasis.
  • Antimicrobial Effects : The incorporation of the thiophene and oxadiazole structures has been associated with enhanced antimicrobial properties against both bacterial and fungal strains.
  • Anti-inflammatory Properties : Some derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Anticancer Activity

A study highlighted that analogs of oxadiazole derivatives showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 0.31 µM to 0.53 µM in MCF-7 (breast cancer) and A549 (lung cancer) cells respectively . The compound's structural features likely contribute to its ability to interfere with cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that related compounds exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Activity

Compounds similar to this compound have been identified as selective COX inhibitors, which may provide therapeutic benefits in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityCell Line/OrganismIC50/EffectReference
AnticancerMCF-70.31 µM
AnticancerA5490.53 µM
AntimicrobialStaphylococcus aureusPotent
AntimicrobialEscherichia coliPotent
Anti-inflammatoryCOX inhibitionSelective

Case Study 1: Anticancer Efficacy

In a recent study focused on the anticancer efficacy of oxadiazole derivatives, it was found that the introduction of specific substituents significantly enhanced the cytotoxicity against various cancer cell lines. The study concluded that modifications at the thiophene or phenyl positions could lead to improved therapeutic agents for cancer treatment.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of several thiophene-containing compounds against clinical isolates of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c19-13-3-5-14(6-4-13)26-11-16(23)22-8-7-12(10-22)17-20-18(24-21-17)15-2-1-9-25-15/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKCSEALUBIYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.